N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamide group, a dichlorophenyl ring, and an amino-oxoethoxyethyl chain
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c13-9-3-1-2-8(12(9)14)6-11(18)16-4-5-19-7-10(15)17/h1-3H,4-7H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHZVXQPHPSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)NCCOCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,3-dichlorophenylacetic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with ethylenediamine to introduce the amino group. The final step involves the formation of the acetamide group through the reaction with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)acetamide: Similar in structure but lacks the dichlorophenyl ring.
2-(2,3-dichlorophenyl)acetamide: Lacks the amino-oxoethoxyethyl chain.
N-(2-(2-aminoethoxy)ethyl)acetamide: Similar but with different substituents on the ethoxyethyl chain.
Uniqueness
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl ring and the amino-oxoethoxyethyl chain allows for diverse interactions and applications that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
